インドメタシンメチルエステル

説明

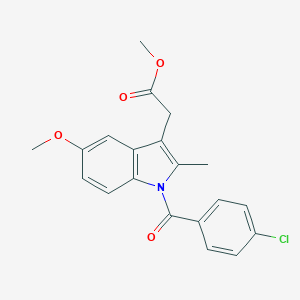

Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate, also known as Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate, is a useful research compound. Its molecular formula is C20H18ClNO4 and its molecular weight is 371.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

非ステロイド性抗炎症薬 (NSAID)

インドメタシンメチルエステルは、非ステロイド性抗炎症薬 (NSAID) の一種です。 これは、リウマチ性疾患やその他の変性性炎症性疾患の治療に第一選択薬として使用されます . 鎮痛、解熱、抗炎症作用があり、さまざまな臨床試験や治療で使用される最も強力な薬剤の1つです .

プロスタグランジン合成阻害

インドメタシンメチルエステルの作用機序は、プロスタグランジンの合成を阻害し、それによって患者の多くの炎症性疾患を軽減または排除することです . これは、さまざまな炎症性疾患の管理において貴重な薬剤となっています。

医薬品品質管理

インドメタシンメチルエステルは、医薬品品質管理に使用されます。 日常的な医薬品分析では、さまざまな化学的手法を使用して、完全な医薬品形態の多成分系における別々の有効成分としてインドメタシンを特定します .

臨床実践

臨床実践では、インドメタシンの濃度がさまざまな生物学的サンプルで決定され、特定の治療のモニタリングが向上するため、インドメタシンの定量が重要です .

局所製剤

インドメタシン誘導体の脂溶性を高めるための研究が、局所製剤における使用のために実施されています . これは、エステル結合を介して薬剤にさまざまなアルキル基を付加することによって行われます . 目的は、インドメタシンに関連する望ましくない副作用を軽減することです .

経皮適用

インドメタシン誘導体の脂溶性の向上により、経皮適用における使用が可能になりました . 各エステルの軟膏を調製し、フランツ拡散法を用いてマウスの皮膚で試験しました

作用機序

Target of Action

Indomethacin Methyl Ester, also known as Indomethacin, is a non-selective inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which play key roles in inflammation, pain, and fever.

Mode of Action

Indomethacin Methyl Ester exerts its effects by potently and non-selectively inhibiting COX-1 and COX-2 . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators .

Biochemical Pathways

The primary biochemical pathway affected by Indomethacin Methyl Ester is the arachidonic acid (AA) pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of AA to prostaglandins, leading to a decrease in inflammation, pain, and fever . It has also been suggested that Indomethacin Methyl Ester may disrupt autophagic flux .

Pharmacokinetics

The metabolites are primarily inactive and have no pharmacological activity .

Result of Action

The molecular and cellular effects of Indomethacin Methyl Ester’s action include a reduction in the production of prostaglandin E2 (PGE2) and nitric oxide (NO), and a decrease in the expression of inducible nitric oxide synthase (iNOS) and COX-2 . It has also been found to induce heterogeneity in lipid membranes, which could potentially alter membrane protein functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Indomethacin Methyl Ester. For instance, it has been suggested that blockage of α2 adrenergic receptors may increase the aggressive factors induced by Indomethacin, and stimulation of α2 adrenergic receptors may increase protective factors . Additionally, the presence of other drugs and individual patient characteristics can also impact the drug’s effectiveness and safety .

生化学分析

Biochemical Properties

Indomethacin Methyl Ester has been shown to more potently inhibit prostaglandin E2 (PGE2) and nitric oxide (NO) production, and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX2) proteins from lipopolysaccharide (LPS)-stimulated RAW 264.7 cells than Indomethacin . This suggests that it interacts with these enzymes and proteins, inhibiting their activity and thus reducing inflammation .

Cellular Effects

In terms of cellular effects, Indomethacin Methyl Ester has been found to exhibit stronger cytotoxicity than ethyl ester, γ-lactone derivatives of Indomethacin, and Indomethacin in promyelocytic leukemia HL-60 cells . It causes apoptotic bodies, DNA fragmentation, and enhanced PARP and pro-caspase 3 degradation in HL-60 cells .

Molecular Mechanism

The molecular mechanism of action of Indomethacin Methyl Ester involves its binding to COX-2 . Computational studies have revealed two possible binding modes in COX-2 for Indomethacin Methyl Ester, which differ from the experimental binding mode found for Indomethacin . Both alternative binding modes might explain the observed COX-2 selectivity of Indomethacin Methyl Ester .

Dosage Effects in Animal Models

In animal models, specifically rats with modeled rheumatoid arthritis, the anti-inflammatory effect of Indomethacin Methyl Ester was studied at doses of 6.25, 12.5, and 25 mg/kg . It was found that doses of 12.5 and 25 mg/kg reduced joint inflammation and promoted recovery of the microstructure of the synovial membrane and articular cartilage better than Indomethacin .

Metabolic Pathways

Indomethacin undergoes extensive biodegradation via O-demethylation, N-deacylation, or both reactions . Its main metabolites formed in the liver are O-desmethyl-indomethacin (DMI), O-deschlorobenzoyl-indomethacin (DBI), O-desmethyl-N-deschlorobenzoyl-indomethacin (DMBI), and their conjugates with glucuronides

生物活性

Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate, also known as Indomethacin Methyl Ester (CAS No. 1601-18-9), is a synthetic compound derived from indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 371.81 g/mol

- Structure : The compound features an indole ring system substituted with a methoxy group and a chlorobenzoyl moiety, contributing to its biological activity.

Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate exhibits its biological effects primarily through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain pathways. The inhibition of COX enzymes leads to reduced production of inflammatory mediators, thereby alleviating pain and inflammation associated with various conditions.

Anti-inflammatory Effects

Research indicates that methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate possesses significant anti-inflammatory properties. In vitro studies have demonstrated that the compound effectively reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Analgesic Properties

The analgesic effect of this compound has been evaluated in animal models. In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in pain responses compared to control groups, suggesting its potential as an effective analgesic agent .

Antitumor Activity

Emerging evidence suggests that methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate may also exhibit antitumor activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic signaling pathways .

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |

| Analgesic | Significant reduction in pain response | |

| Antitumor | Induction of apoptosis in cancer cell lines |

Case Study 1: Analgesic Efficacy

In a controlled study involving rats, methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate was administered post-carrageenan injection. Results showed a marked decrease in paw swelling and pain sensitivity measured by the von Frey test, indicating its potential utility in treating acute inflammatory pain conditions.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on human breast cancer cell lines where the compound was shown to significantly inhibit cell proliferation and induce apoptosis. Flow cytometry analysis confirmed an increase in the percentage of cells undergoing apoptosis after treatment with the compound.

特性

IUPAC Name |

methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHORWCUMZIORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166800 | |

| Record name | Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601-18-9 | |

| Record name | Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1601-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001601189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indometacin methylester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7N8G32K46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。